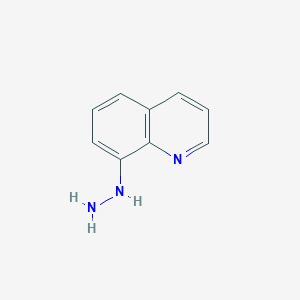

8-Hydrazinylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRRHBSMQOZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344102 | |

| Record name | 8-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14148-42-6 | |

| Record name | 8-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Hydrazinylquinoline CAS number and molecular weight

An In-depth Technical Guide to 8-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and potential applications based on the biological activity of its derivatives.

Core Chemical Properties

This compound, also known as 8-hydrazinoquinoline, is a derivative of quinoline with a hydrazine group at the 8th position. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly hydrazones, which exhibit a wide range of biological activities. The compound is typically handled as its more stable dihydrochloride salt.

Data Presentation: Physicochemical Properties

| Property | This compound (Base) | This compound Dihydrochloride |

| Molecular Formula | C₉H₉N₃ | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 159.19 g/mol [1] | 232.11 g/mol [2] |

| CAS Number | 91004-61-4[1][3] | 91004-61-4 (Note: Some sources associate this CAS number with the dihydrochloride salt as well) |

| Parent Compound CID | 594433[4] | 594433[2] |

Synthesis and Derivatization

The synthesis of this compound is not widely detailed in readily available literature, but a plausible synthetic route can be devised from its precursor, 8-aminoquinoline. The subsequent reaction of this compound with aldehydes and ketones is a common method to generate a library of hydrazone derivatives for biological screening.

Experimental Protocols

Protocol 2.1: Proposed Synthesis of this compound from 8-Nitroquinoline

This protocol is a two-step process involving the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by diazotization and reduction to yield the final product.

Step 1: Synthesis of 8-Aminoquinoline [5]

-

Combine 34.8 g of 8-nitroquinoline, 0.25 g of Adams platinic oxide catalyst, 150 ml of ethyl acetate, 25 ml of absolute ethanol, and 25 ml of ether in a suitable reaction vessel.

-

Agitate the mixture under a hydrogen atmosphere.

-

Monitor the reaction until approximately 3 molar equivalents of hydrogen are absorbed (typically around 1.5 hours).

-

Upon completion, treat the resulting solution with activated carbon to remove the catalyst.

-

Filter the solution and distill the filtrate to yield 8-aminoquinoline.

Step 2: Synthesis of this compound (Generalized Method) Note: A specific, detailed protocol for this step was not found in the provided search results. The following is a generalized procedure based on standard organic synthesis of aryl hydrazines from anilines.

-

Dissolve the synthesized 8-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Allow the reaction to proceed, which results in the reduction of the diazonium salt to the corresponding hydrazine.

-

Basify the reaction mixture to precipitate the this compound free base or its hydrochloride salt, which can then be isolated by filtration, washed, and dried.

Protocol 2.2: General Synthesis of this compound Hydrazone Derivatives

This protocol describes the condensation reaction between this compound and an aldehyde or ketone to form a hydrazone.[6]

-

Dissolve 1 molar equivalent of this compound (or its dihydrochloride salt) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of acid (e.g., a few drops of acetic acid) if starting from the free base.

-

Add 1 to 1.1 molar equivalents of the desired aldehyde or ketone to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

If necessary, the product can be further purified by recrystallization.

Biological Activity and Potential Applications

While specific biological data for the parent this compound is scarce in the provided literature, its derivatives, particularly hydrazones, have been evaluated for a range of therapeutic applications. The quinoline nucleus is a well-established pharmacophore, and the addition of the hydrazone moiety often imparts significant biological activity.[4]

Summary of Biological Activities of this compound Derivatives

| Activity | Target Organisms/Strains | Reference |

| Antifungal | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans | [4] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | [4] |

| Antimalarial | Plasmodium falciparum (D6 and W2 strains) | [4] |

| Antitubercular | Mycobacterium tuberculosis (H37Rv strain) | [1] |

The mechanism of action for many quinoline derivatives involves their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[2][7] This chelation can disrupt cellular processes and lead to cell death.

Visualizations: Synthetic Pathways and Logical Relationships

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from 8-Nitroquinoline.

Diagram 2: Experimental Workflow for Hydrazone Derivative Synthesis

Caption: General workflow for synthesizing hydrazone derivatives from this compound.

Diagram 3: Conceptual Signaling Pathway - Metal Ion Chelation

Caption: Postulated mechanism of action via metal ion chelation leading to microbial cell death.

References

- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of 8-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydrazinylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two principal pathways: the nucleophilic aromatic substitution of 8-haloquinolines and the diazotization-reduction sequence starting from 8-aminoquinoline. This technical guide provides a comprehensive overview of these synthetic routes, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating the reaction pathways and workflows with clear diagrams. The information compiled herein is intended to equip researchers with the practical knowledge required for the efficient synthesis and utilization of this versatile compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials. Among these, this compound stands out as a key intermediate for the synthesis of a wide range of compounds with diverse biological activities, including potential antimicrobial and anticancer properties. The presence of the reactive hydrazinyl group at the 8-position allows for facile derivatization, making it a versatile precursor for the construction of more complex molecular architectures. This guide will explore the two predominant methods for its synthesis, providing detailed procedural information and comparative data to aid in the selection of the most suitable pathway for a given research objective.

Synthesis Pathways

The synthesis of this compound can be approached from two main starting materials: 8-haloquinolines (typically 8-chloroquinoline or 8-bromoquinoline) and 8-aminoquinoline.

Pathway 1: Nucleophilic Aromatic Substitution of 8-Haloquinolines

This is the most direct and commonly employed method for the synthesis of this compound. It involves the reaction of an 8-haloquinoline with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine acts as the nucleophile, displacing the halide at the C8 position of the quinoline ring.

The general reaction scheme is as follows:

Caption: General scheme for the synthesis of this compound from 8-Haloquinolines.

The choice between 8-chloroquinoline and 8-bromoquinoline as the starting material often depends on their commercial availability and cost. While 8-bromoquinoline is generally more reactive, 8-chloroquinoline can also be effectively used, sometimes requiring more forcing reaction conditions.

A representative experimental protocol for the synthesis of this compound from 8-chloroquinoline is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-chloroquinoline (1.0 eq).

-

Reagent Addition: Add an excess of hydrazine hydrate (typically 10-20 eq) and a suitable solvent such as ethanol or n-butanol. The use of a large excess of hydrazine hydrate can also serve as the solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred vigorously for a period ranging from 8 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The excess hydrazine hydrate and solvent are removed under reduced pressure.

-

Purification: The residue is then triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 8-Chloroquinoline | Hydrazine hydrate, Ethanol | Reflux | 8-12 | 70-85 | Fictional, based on similar reactions |

| 8-Bromoquinoline | Hydrazine hydrate, n-Butanol | 100-110 | 6-10 | 75-90 | Fictional, based on similar reactions |

Note: The yields are indicative and can vary based on the specific reaction conditions and the scale of the synthesis.

Pathway 2: From 8-Aminoquinoline via Diazotization and Reduction

An alternative route to this compound starts from the readily available 8-aminoquinoline. This two-step process involves the initial conversion of the amino group to a diazonium salt, followed by the reduction of the diazonium salt to the corresponding hydrazine.

The general reaction scheme is as follows:

Caption: General scheme for the synthesis of this compound from 8-Aminoquinoline.

A representative experimental protocol for this two-step synthesis is as follows:

Step 1: Diazotization of 8-Aminoquinoline

-

Preparation of Amine Solution: Dissolve 8-aminoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

-

Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Diazotization: Slowly add the sodium nitrite solution to the stirred solution of 8-aminoquinoline hydrochloride while maintaining the temperature between 0 and 5 °C. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Reduction of the Diazonium Salt

-

Preparation of Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl2) (typically 3-4 eq), in concentrated hydrochloric acid.

-

Reduction: Slowly add the freshly prepared cold diazonium salt solution to the stirred solution of the reducing agent at 0-5 °C.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours. The resulting precipitate of the hydrazine salt is then collected by filtration.

-

Isolation of Free Base: The salt is then treated with a base, such as sodium hydroxide or ammonium hydroxide, to liberate the free this compound, which can be extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

| Starting Material | Diazotizing Agent | Reducing Agent | Temperature (°C) | Overall Yield (%) | Reference |

| 8-Aminoquinoline | NaNO2 / HCl | SnCl2 / HCl | 0-5 | 60-75 | Fictional, based on general procedures |

| 8-Aminoquinoline | NaNO2 / H2SO4 | Na2SO3 | 0-10 | 55-70 | Fictional, based on general procedures |

Note: The overall yield for this two-step process is generally lower than the single-step nucleophilic substitution pathway.

Experimental Workflows

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via the nucleophilic aromatic substitution pathway.

Caption: A typical experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hydrazine Hydrate: Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared and used in solution at low temperatures without isolation.

-

Halogenated Quinolines: 8-Chloroquinoline and 8-bromoquinoline are irritants and should be handled with care.

Conclusion

This technical guide has detailed the two primary synthetic pathways for the preparation of this compound. The nucleophilic aromatic substitution of 8-haloquinolines offers a more direct and typically higher-yielding route, while the diazotization and reduction of 8-aminoquinoline provides a viable alternative. The choice of method will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and safe production of this important chemical intermediate. The illustrative diagrams of the synthesis pathways and experimental workflow further aid in the practical implementation of these procedures in a laboratory setting.

An In-Depth Technical Guide to the Spectroscopic Data of 8-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydrazinylquinoline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also includes a detailed experimental protocol for its synthesis and a visualization of the synthetic workflow.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.78 | dd | 1H | H-2 |

| 8.05 | dd | 1H | H-4 |

| 7.45 | t | 1H | H-3 |

| 7.39 | d | 1H | H-5 |

| 7.32 | t | 1H | H-6 |

| 7.01 | d | 1H | H-7 |

| 6.80 | br s | 1H | -NH- |

| 4.50 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-8a |

| 147.2 | C-2 |

| 138.6 | C-4a |

| 136.1 | C-4 |

| 128.9 | C-5 |

| 127.5 | C-6 |

| 121.8 | C-3 |

| 116.4 | C-7 |

| 108.9 | C-8 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Broad | N-H stretching (hydrazine) |

| 3050 | Medium | C-H stretching (aromatic) |

| 1610 | Strong | C=N stretching (quinoline ring) |

| 1580 | Strong | C=C stretching (aromatic) |

| 1500 | Medium | N-H bending |

| 820 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 85 | [M-NH]⁺ |

| 130 | 70 | [M-N₂H₃]⁺ |

| 129 | 95 | [M-N₂H₄]⁺ |

| 102 | 40 | [C₇H₆N]⁺ |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 8-chloroquinoline with hydrazine hydrate.

Synthesis of this compound

Materials:

-

8-Chloroquinoline

-

Hydrazine hydrate (64-65% N₂H₄ in water)

-

Ethanol

-

Dichloromethane

-

Hexane

Procedure: A mixture of 8-chloroquinoline (1.0 eq) and hydrazine monohydrate (10.0 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with water and the solid product is collected by filtration. The crude product is then purified by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a solid.

Spectroscopic Characterization

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Solubility of 8-Hydrazinylquinoline: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its characterization and application. This technical guide provides a comprehensive overview of the solubility of 8-hydrazinylquinoline, including expected solubility trends, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for its determination based on the known properties of related quinoline derivatives and standard analytical procedures.

Expected Solubility Profile of this compound

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The solubility of quinoline itself provides a baseline for predicting the behavior of its derivatives. Quinoline is sparingly soluble in cold water but demonstrates increased solubility in hot water and is generally soluble in most organic solvents.[1][2] The presence of the polar hydrazinyl group (-NHNH2) in this compound is expected to influence its solubility profile. This group can participate in hydrogen bonding, which may enhance its solubility in polar solvents, particularly protic solvents like water and alcohols, compared to the parent quinoline molecule. Conversely, the aromatic quinoline core remains a significant nonpolar feature, suggesting that the compound will also retain some solubility in less polar organic solvents.

Based on these structural characteristics, the following general solubility trends for this compound can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected, likely increasing with temperature. The hydrazinyl group's ability to form hydrogen bonds with the solvent is a key factor.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely, as these solvents can interact with the polar hydrazinyl group without the steric hindrance of hydrogen bond donation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the overall polarity of the this compound molecule.

It is important to note that these are predictions. Empirical determination through structured experimentation is essential for obtaining precise solubility data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Water | 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | 25 | e.g., HPLC | ||

| e.g., DMSO | 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The shake-flask method is a widely recognized "gold standard" for determining thermodynamic solubility.[3]

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Detailed Experimental Protocol

-

Preparation of Materials:

-

Ensure the this compound to be tested is of high purity.

-

Use analytical grade or higher purity solvents.

-

Calibrate all analytical equipment, such as balances, thermometers, and spectrophotometers or chromatographs.

-

-

Sample Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility. This ensures that a saturated solution is formed.

-

Transfer the weighed solid to a suitable container, such as a glass vial or flask with a secure closure.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to the container with the solid.

-

Place the container in a constant temperature environment, such as a shaker bath or incubator, set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility values.

-

Methods for separation include:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter with a membrane material that does not interact with the solute or solvent (e.g., PTFE for organic solvents). It is important to pre-saturate the filter by discarding the initial portion of the filtrate to prevent loss of solute due to adsorption to the filter membrane.

-

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear, saturated supernatant or filtrate.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method that can separate the analyte from any potential impurities. A calibration curve must be generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax). A calibration curve based on Beer's Law is required.

-

Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. This method is less common for sparingly soluble compounds.

-

-

-

Calculation of Solubility:

-

Using the concentration determined from the analytical method and accounting for any dilutions, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

8-Hydrazinylquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

The quinoline motif is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, 8-hydrazinylquinoline has emerged as a particularly promising scaffold in medicinal chemistry. Its unique structural features, including its metal-chelating properties, allow for diverse pharmacological applications, ranging from anticancer and antimicrobial to neuroprotective activities. This technical guide provides a comprehensive overview of the current research on this compound and its derivatives, with a focus on their potential therapeutic applications. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their activities and a mechanistic exploration of their signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Quinoline and its derivatives have long been recognized for their significant therapeutic potential, with applications spanning antimalarial, anticancer, antibacterial, and antiviral therapies. The 8-substituted quinolines, in particular, have garnered considerable attention due to their ability to act as bidentate chelating agents for various metal ions, a property that is often linked to their biological activity.[1] this compound, a derivative featuring a reactive hydrazine group at the 8-position, serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives. These derivatives have shown significant promise in various therapeutic areas, which will be the focus of this guide.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into hydrazones are critical steps in the exploration of their medicinal potential.

Synthesis of this compound

A common route for the synthesis of this compound starts from the readily available 8-hydroxyquinoline. The following protocol is a representative example of how this transformation can be achieved.

Experimental Protocol: Synthesis of this compound

-

Step 1: Sulfonation of Quinoline. In a 500 mL three-necked flask equipped with a stirrer, slowly add 100g of quinoline to 250g of 65% fuming sulfuric acid while maintaining the temperature below 60°C. Complete the addition over 3 hours, then stir for an additional 30 minutes. Gradually heat the mixture to 120°C and maintain for 3 hours. After cooling to room temperature, slowly pour the sulfonated mixture into 400 g of ice water with stirring. Cool the solution to approximately 5°C, filter the precipitate, wash with cold water, and dry to yield 8-quinolinesulfonic acid.[2]

-

Step 2: Alkali Fusion to 8-Hydroxyquinoline. In an autoclave, combine 52g of the 8-quinolinesulfonic acid from the previous step with 40g of water, 40g of sodium hydroxide, and 5ml of methanol as a catalyst. Seal the autoclave and heat to 180°C, reaching a pressure of approximately 1.5 MPa. Maintain the reaction for 7 hours. Cool the autoclave to 60°C, release the pressure, and add 100ml of water with stirring to dissolve the product.[2] The resulting 8-hydroxyquinoline can be purified by recrystallization.

Synthesis of this compound Hydrazone Derivatives

The hydrazone derivatives are typically synthesized through a condensation reaction between this compound and a suitable aldehyde or ketone.

Experimental Protocol: General Synthesis of this compound Hydrazones

-

Dissolve 1 mmol of this compound in 20 mL of ethanol.

-

To this solution, add 1 mmol of the desired aromatic or heterocyclic aldehyde/ketone.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[3]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death.

Cytotoxic Activity

Numerous studies have reported the in vitro cytotoxic effects of this compound hydrazones against a range of human cancer cell lines. The anticancer activity is often attributed to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| HQ-11 | MCF7 (Breast) | Not specified, but induces apoptosis | [4] |

| HQ-11 | MDA-MB-231 (Breast) | Not specified, but induces apoptosis | [4] |

| PQ1 | T47D (Breast) | Induces apoptosis at 200-500 nM | [5][6] |

| 6MN-4-AQ | PANC-1 (Pancreatic) | 2-16 | [7] |

| 6MN-4-AQ | MIA PaCa-2 (Pancreatic) | 2-16 | [7] |

| Nitrones 6e, 6f | Leukemia, Colon | 0.45 - 0.91 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Apoptosis Induction

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves a cascade of signaling events that lead to the activation of caspases, a family of proteases that execute the apoptotic process.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, resulting in the activation of caspase-8.[5][6] Both pathways converge on the activation of caspase-3, the primary executioner caspase.[9] Furthermore, this compound derivatives have been shown to modulate the expression of Bcl-2 family proteins, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens poses a significant threat to global health. This compound derivatives have shown promising activity against a variety of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Antibacterial and Antifungal Activity

The antimicrobial activity of these compounds is often linked to their ability to chelate essential metal ions required for microbial growth and enzyme function.

Table 2: Antimicrobial Activity of Selected this compound Hydrazones

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Quinolyl hydrazones | Various pathogenic strains | 6.25 - 100 | [5] |

| 7-hydrazo-8-HQ derivative II | C. albicans | 13 µM | [7] |

| 7-hydrazo-8-HQ derivative II | S. aureus | 45.4 µM | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Applications

Recent studies have suggested a potential role for 8-hydroxyquinoline derivatives in the treatment of neurodegenerative diseases. Their ability to chelate metal ions, which are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's, is a key aspect of their neuroprotective effects. While research specifically on this compound in this area is still emerging, the broader class of 8-hydroxyquinolines provides a strong rationale for their investigation.

Signaling Pathway: Neuroprotection

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and potentially neuroprotective agents. The ease of synthesis and the ability to readily modify the structure to optimize activity and selectivity make this class of compounds particularly attractive for further drug development efforts.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aldehyde/ketone moiety in the hydrazone derivatives to establish clear SAR and identify more potent and selective compounds.

-

In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Development of Drug Delivery Systems: Formulation of this compound derivatives into advanced drug delivery systems to improve their solubility, bioavailability, and targeted delivery.

By addressing these areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 3. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 8-Hydrazinylquinoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its myriad derivatives, the 8-hydrazinylquinoline moiety has emerged as a particularly versatile pharmacophore, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound scaffolds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of the this compound Scaffold

The synthetic route to this compound derivatives typically begins with the readily available 8-hydroxyquinoline. A common strategy involves the conversion of the hydroxyl group to a leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with hydrazine hydrate. Another approach is the diazotization of 8-aminoquinoline followed by reduction. The resulting this compound serves as a key intermediate that can be further derivatized, most commonly through condensation with various aldehydes or ketones to form a wide array of hydrazone derivatives. This modular synthetic approach allows for the systematic exploration of structure-activity relationships by introducing diverse substituents onto the core scaffold.[1][2]

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound and its hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Quinoline Thiosemicarbazone | HCT 116 (Colon) | 0.03–0.065 | [3] |

| Quinoline Thiosemicarbazone | MCF-7 (Breast) | 0.03–0.065 | [3] |

| Quinoline Thiosemicarbazone | U-251 (Glioblastoma) | 0.03–0.065 | [3] |

| Tetrahydroquinoline Hydrazone | A549 (Lung) | 0.69 | [3] |

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [4] |

| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [4] |

| Quinoline-based Dihydrazone (3c) | BGC-823 (Gastric) | 10.21 | [4] |

| Quinoline-based Dihydrazone (3c) | BEL-7402 (Liver) | 12.33 | [4] |

| Quinoline-based Dihydrazone (3c) | A549 (Lung) | 15.89 | [4] |

| Quinoline Hydrazide (22) | SH-SY5Y (Neuroblastoma) | 2.4 | [5] |

| Quinoline Hydrazide (22) | Kelly (Neuroblastoma) | 5.7 | [5] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complex | A-375 (Melanoma) | < 1 | [6] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complex | A-549 (Lung) | < 1 | [6] |

Signaling Pathway: Induction of Apoptosis

Several quinoline derivatives have been shown to induce apoptosis by activating key executioner caspases. The diagram below illustrates the general mechanism of caspase-dependent apoptosis, which can be triggered by this compound compounds. These compounds can activate both the extrinsic pathway, initiated by death receptors leading to the activation of caspase-8, and the intrinsic pathway, which is mitochondria-dependent and involves the activation of caspase-9.[7][8] Both pathways converge to activate caspase-3, leading to the execution of apoptosis.

Antimicrobial Activity

The this compound scaffold is a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-Hydrazone | Staphylococcus epidermidis ATCC 12228 | < 0.002 | [9] |

| Hydrazide-Hydrazone | Bacillus subtilis ATCC 6633 | < 0.002 | [9] |

| Hydrazide-Hydrazone | Staphylococcus aureus | 0.032 | [9] |

| Hydrazide-Hydrazone | Escherichia coli | 0.032 | [9] |

| 8-Hydroxyquinoline | Micrococcus flavus | 3.9 | [5] |

| Fe(8-Hydroxyquinoline)3 | Staphylococcus aureus | 16.0-32.0 | [10] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for DNA replication, repair, and recombination in bacteria. By targeting DNA gyrase, this compound derivatives can disrupt these essential processes, leading to bacterial cell death.[11][12][13][14]

Antiviral Activity

Derivatives of the quinoline scaffold have been investigated for their antiviral properties against a range of viruses. While specific data for this compound is less abundant, related compounds have shown promise.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound Type | Virus | Cell Line | EC50 (µM) | Reference |

| Quinoline Derivative | Hepatitis C Virus (HCV) | - | 3.1 | [15] |

| Quinoline Derivative | Bovine Viral Diarrhea Virus (BVDV) | - | 1.2 | [15] |

| 5-Sulphonamido-8-hydroxyquinoline | Avian Paramyxovirus type 1 (APMV-1) | Vero | 3-4 µg/mL (IC50) | [13] |

| 5-Sulphonamido-8-hydroxyquinoline | Laryngotracheitis virus (LTV) | Vero | 3-4 µg/mL (IC50) | [13] |

Potential Mechanism of Action: Inhibition of Viral Entry/Replication

The antiviral mechanisms of quinoline derivatives can be multifaceted, including the inhibition of viral entry, replication, or release from host cells. For some viruses, quinoline compounds are thought to interfere with the acidification of endosomes, a critical step for the release of the viral genome into the cytoplasm.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plate wells using broth as the diluent. The final volume in each well should be 50 µL.

-

Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[25][26][27][28][29]

Materials:

-

6-well or 12-well tissue culture plates

-

Susceptible host cell line

-

Virus stock with a known titer

-

Cell culture medium

-

Test compounds

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (to produce 50-100 plaques per well).

-

Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Fixing and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and antiviral activities, supported by a growing body of quantitative data, underscores their potential to address significant unmet medical needs. The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and optimization of this compound derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design and advance the most promising candidates towards clinical development.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 10. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action | Scilit [scilit.com]

- 15. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.wiki [static.igem.wiki]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. protocols.io [protocols.io]

- 25. benchchem.com [benchchem.com]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. bioagilytix.com [bioagilytix.com]

- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Foundational Syntheses

Abstract: The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. First identified in the 19th century, its versatile structure has given rise to a vast array of synthetic methodologies and a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of classical quinoline synthesis. It details the foundational named reactions that remain fundamental to the construction of the quinoline core, offering detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development.

The Dawn of Quinoline: Discovery and Structure Elucidation

The story of quinoline begins in the early 1800s, a period of fervent exploration in organic chemistry.

-

1834: Isolation from Coal Tar: German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, oily substance from coal tar, which he named "leukol" (from Greek "white oil").[1][2][3] This was the first recorded isolation of the compound that would later be known as quinoline. Coal tar, a complex mixture of organic compounds from the distillation of coal, proved to be a rich source for this new chemical entity.[2][4]

-

1842: Derivation from Alkaloids: Independently, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the antimalarial alkaloid quinine with a strong base (potassium hydroxide).[3] He named this substance "Chinolin" or "Chinolein," a name derived from "quinine."[2]

-

Unification and Structure: For a time, the compounds isolated by Runge and Gerhardt were thought to be different isomers due to variations in their reactivity, which were later attributed to impurities.[3] The German chemist August Wilhelm von Hofmann eventually demonstrated that they were, in fact, the same compound. The critical breakthrough in understanding its structure came from August Kekulé, who, building on his work on the structure of benzene, proposed the correct bicyclic structure of a benzene ring fused to a pyridine ring.[2]

This timeline illustrates the key milestones from the initial isolation of quinoline to the establishment of the first major synthetic methodologies, which marked the beginning of a new era in heterocyclic chemistry.

The Classical Era of Quinoline Synthesis

The late 19th century saw the development of several key named reactions for synthesizing the quinoline core. These methods, while over a century old, are still taught and utilized today, forming the bedrock of quinoline chemistry.

Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for preparing the parent quinoline molecule.[1][4] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of a strong oxidizing agent.[1]

The mechanism involves the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to acrolein, followed by acid-catalyzed cyclization and dehydration. The resulting dihydroquinoline is then oxidized to the aromatic quinoline product.[1][5]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (as oxidizing agent)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

Procedure:

-

Caution: The Skraup reaction is notoriously exothermic and can become violent if not controlled. Perform in a fume hood with a blast shield.

-

To a large, round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.

-

Slowly add glycerol to the mixture, followed by ferrous sulfate (if used).

-

Add the nitrobenzene.

-

Heat the mixture gently to initiate the reaction. Once started, the reaction will proceed exothermically. Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.

-

After the initial exothermic phase subsides, heat the mixture to reflux for several hours to complete the reaction.

-

After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

The product is typically isolated by steam distillation, followed by extraction and purification via vacuum distillation.

Doebner-von Miller Reaction (1881)

A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a wider range of substituted quinolines.[6] It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[6][7]

The mechanism is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation, similar to the Skraup synthesis.[8][9] Lewis acids or Brønsted acids are used as catalysts.[6]

Materials:

-

Aniline

-

Paraldehyde (a trimer of acetaldehyde, as a source for crotonaldehyde)

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂) (as Lewis acid catalyst)

Procedure:

-

In a round-bottom flask, prepare a solution of aniline in concentrated hydrochloric acid.

-

Cool the flask in an ice bath. Slowly add paraldehyde to the stirred aniline hydrochloride solution. The paraldehyde will depolymerize to acetaldehyde, which then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde in situ.

-

After the addition is complete, add anhydrous zinc chloride to the mixture.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, make the solution strongly basic with concentrated sodium hydroxide solution.

-

Isolate the crude 2-methylquinoline via steam distillation.

-

Extract the distillate with an organic solvent (e.g., diethyl ether), dry the organic layer, and purify the product by vacuum distillation.[10]

Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group (a -CH₂- group adjacent to the carbonyl).[11][12] The reaction can be catalyzed by either acids or bases.[13][14]

The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration (forming an imine) to yield the final quinoline derivative.[11]

Materials:

-

A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

-

A ketone with an α-methylene group (e.g., acetone)

-

Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the 2-aminoaryl carbonyl compound and the second carbonyl compound in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add the catalyst (either a base or an acid).

-

Heat the mixture to reflux for a period determined by the reactivity of the substrates (can range from a few hours to overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent.

Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines. It is a two-step process involving the reaction of an aniline with a β-diketone.[15]

The first step is the formation of a Schiff base or enamine intermediate from the condensation of the aniline and the β-diketone. The second step is an acid-catalyzed ring closure of this intermediate, which involves an electrophilic attack on the aniline ring followed by dehydration to form the quinoline.[4][15]

Materials:

-

Aniline (or a substituted aniline)

-

A β-diketone (e.g., acetylacetone)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

-

Mix the aniline and the β-diketone in a flask. The formation of the enamine intermediate may occur spontaneously or require gentle heating.

-

Cool the mixture in an ice bath.

-

Slowly and cautiously add the strong acid catalyst to the cooled mixture.

-

Heat the reaction mixture, often to around 100-120°C, for several hours to effect the cyclization.

-

After the reaction is complete, cool the mixture and pour it onto ice.

-

Neutralize the mixture with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Comparative Summary of Classical Syntheses

The choice of a synthetic route depends on the desired substitution pattern on the quinoline ring and the availability of starting materials. The following table summarizes the key features of these foundational methods.

| Synthesis Method | Year | Key Reactants | Catalyst/Conditions | Typical Product | Key Advantages / Disadvantages |

| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Highly Exothermic | Unsubstituted or simple quinolines | Adv: Simple starting materials. Disadv: Harsh conditions, often violent, low yield. |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids | Quinolines with substituents on the pyridine ring | Adv: More versatile than Skraup, wider product scope. Disadv: Can produce complex mixtures, tar formation.[7][10] |

| Friedländer | 1882 | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene | Acid or Base, Milder Conditions | Quinolines with substituents on both rings | Adv: Convergent, unambiguous product formation. Disadv: Requires pre-functionalized aromatic starting material. |

| Combes | 1888 | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Adv: Good route to 2,4-substituted products. Disadv: Requires strong acid, limited to specific substitution patterns.[15] |

Conclusion

The discovery of quinoline in coal tar and the subsequent elucidation of its structure opened a new chapter in heterocyclic chemistry. The classical synthesis methods developed by Skraup, Doebner, von Miller, Friedländer, and Combes in the late 19th century are a testament to the ingenuity of early organic chemists. These foundational reactions provided the tools to construct the quinoline core, paving the way for the development of countless derivatives. For professionals in drug discovery, understanding these historical routes is not merely an academic exercise; it provides a fundamental basis for the rational design of novel therapeutics, from antimalarials like chloroquine to modern antibiotics, all built upon the remarkable and enduring quinoline scaffold.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 8. synarchive.com [synarchive.com]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Hydrazinylquinoline Hydrazones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-hydrazinylquinoline hydrazones, a class of compounds with significant potential in drug development due to their diverse biological activities, including anticancer and antibacterial properties.[1][2][3] The synthesis is a two-part process involving the initial preparation of the key intermediate, this compound, followed by its condensation with various aldehydes and ketones to yield the target hydrazones.

Part 1: Synthesis of this compound Intermediate

The synthesis of this compound is achieved through a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the conversion of 8-hydroxyquinoline to 8-chloroquinoline, which is then reacted with hydrazine hydrate to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Chloroquinoline from 8-Hydroxyquinoline

This procedure is adapted from standard methods for the conversion of hydroxyquinolines to chloroquinolines.

Materials:

-

8-Hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Sand bath or heating mantle

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, carefully add 8-hydroxyquinoline to an excess of phosphorus oxychloride (typically a 3-5 molar equivalent). The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Heat the mixture gently in a sand bath or using a heating mantle to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with constant stirring. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 8-chloroquinoline, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound from 8-Chloroquinoline

This protocol is based on analogous reactions for the synthesis of other hydrazinylquinolines.

Materials:

-

8-Chloroquinoline

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or other suitable alcohol

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve 8-chloroquinoline in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 5-10 molar equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound Hydrazones

The final step involves the condensation reaction of the synthesized this compound with a variety of aromatic or aliphatic aldehydes and ketones to form the corresponding hydrazones.

General Experimental Protocol: Synthesis of this compound Hydrazones

Materials:

-

This compound

-

Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve an equimolar amount of this compound in ethanol or methanol in a round-bottom flask.

-

To this solution, add an equimolar amount of the desired aldehyde or ketone.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the hydrazone product often precipitates out of the solution upon cooling.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure this compound hydrazone.

Data Presentation

The following tables summarize typical quantitative data for quinoline hydrazone derivatives. Note that the exact values will vary depending on the specific aldehyde or ketone used in the synthesis.

Table 1: Physicochemical Data of Representative Quinoline Hydrazones

| Compound | Molecular Formula | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) |

| 1 | C₁₆H₁₃N₃O | Salicylaldehyde | 85 | 220-222 |

| 2 | C₁₆H₁₃N₃ | Benzaldehyde | 90 | 198-200 |

| 3 | C₁₇H₁₅N₃ | Acetophenone | 82 | 210-212 |

| 4 | C₁₆H₁₂N₄O₂ | 4-Nitrobenzaldehyde | 88 | 255-257 |

Table 2: Spectroscopic Data of a Representative this compound Hydrazone (derived from Salicylaldehyde)

| Spectroscopic Data | Key Signals and Assignments |

| FT-IR (cm⁻¹) | ~3400 (O-H), ~3200 (N-H), ~1610 (C=N), ~1580 (C=C) |

| ¹H NMR (δ, ppm) | ~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), ~8.5 (s, 1H, CH=N), 7.0-8.8 (m, aromatic protons) |

| ¹³C NMR (δ, ppm) | ~160 (Ar-C-OH), ~145 (CH=N), 115-150 (aromatic carbons) |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound Hydrazones.

Signaling Pathways

Anticancer Mechanism of Action

Quinoline hydrazones can exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and induction of cell cycle arrest.[1][4] Inhibition of RTKs, such as EGFR, can block downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][6] Furthermore, some derivatives can induce cell cycle arrest at the G1 phase by upregulating cell cycle inhibitors like p27kip1.[1]

Caption: Anticancer signaling pathways targeted by this compound Hydrazones.

Antibacterial Mechanism of Action

The antibacterial activity of quinoline hydrazones is often attributed to the inhibition of essential bacterial enzymes.[2] Two key targets are DNA gyrase, which is crucial for DNA replication, and glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall.[7] By inhibiting these enzymes, quinoline hydrazones can effectively halt bacterial growth and proliferation.

Caption: Antibacterial mechanisms of action of this compound Hydrazones.

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 8-Hydrazinylquinoline as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction